Ethyl 1-(cyanomethyl)piperidine-4-carboxylate

Catalog No.
S695842
CAS No.
460094-92-2
M.F
C10H16N2O2
M. Wt
196.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 1-(cyanomethyl)piperidine-4-carboxylate

CAS Number

460094-92-2

Product Name

Ethyl 1-(cyanomethyl)piperidine-4-carboxylate

IUPAC Name

ethyl 1-(cyanomethyl)piperidine-4-carboxylate

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

InChI

InChI=1S/C10H16N2O2/c1-2-14-10(13)9-3-6-12(7-4-9)8-5-11/h9H,2-4,6-8H2,1H3

InChI Key

FQXSZQCXVCEMJN-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CCN(CC1)CC#N

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC#N

Ethyl 1-(cyanomethyl)piperidine-4-carboxylate is a chemical compound characterized by the molecular formula C₁₀H₁₆N₂O₂ and a CAS number of 460094-92-2. This compound features a piperidine ring, an ethyl ester group, and a cyanomethyl substituent. The structure consists of a six-membered nitrogen-containing ring (piperidine) with a carboxylate group at one position and a cyanomethyl group at another, contributing to its unique reactivity and potential applications in organic synthesis and pharmaceuticals .

While specific documented reactions involving ethyl 1-(cyanomethyl)piperidine-4-carboxylate are scarce, compounds with similar structures often participate in various reactions typical of piperidine derivatives. These may include:

  • Nucleophilic substitutions: The presence of the cyanomethyl group can facilitate nucleophilic attacks.
  • Cyclization reactions: The compound may serve as a precursor in the synthesis of heterocycles.
  • Condensation reactions: It may react with other carbonyl-containing compounds to form more complex structures.

These reactions highlight the compound's versatility in synthetic organic chemistry, particularly in the formation of heterocyclic compounds .

Ethyl 1-(cyanomethyl)piperidine-4-carboxylate is part of the piperidine class, which is known for its biological significance. Compounds containing piperidine moieties have been extensively studied for their pharmacological properties, including:

  • Antidepressant activity: Some piperidine derivatives exhibit effects on neurotransmitter systems.
  • Antitumor effects: Certain analogs have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial properties: Piperidine-based compounds are often evaluated for their ability to combat various pathogens.

The specific biological activities of ethyl 1-(cyanomethyl)piperidine-4-carboxylate require further investigation to establish its efficacy and potential therapeutic applications .

Synthesis methods for ethyl 1-(cyanomethyl)piperidine-4-carboxylate typically involve multi-step organic reactions. Common approaches may include:

  • Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the carboxylate group: This may involve esterification of carboxylic acids with alcohols.
  • Cyanomethylation: The introduction of the cyanomethyl group can be performed using reagents such as sodium cyanide in the presence of a suitable electrophile.

These steps highlight the compound's synthetic complexity and the need for careful reaction conditions to achieve high yields and purity .

Ethyl 1-(cyanomethyl)piperidine-4-carboxylate finds various applications within the pharmaceutical industry due to its structural characteristics:

  • Drug design: Its piperidine framework makes it a valuable scaffold for developing new therapeutic agents.
  • Synthetic intermediate: It serves as a building block for synthesizing more complex molecules, particularly in heterocyclic chemistry.
  • Research tool: The compound may be utilized in academic studies focused on organic synthesis and medicinal chemistry.

These applications underscore its relevance in both industrial and academic settings .

Several compounds share structural similarities with ethyl 1-(cyanomethyl)piperidine-4-carboxylate, each exhibiting unique properties:

Compound NameMolecular FormulaKey Features
Ethyl 1-benzyl-4-(cyanomethyl)piperidine-4-carboxylateC₁₇H₂₂N₂O₂Contains a benzyl group enhancing lipophilicity
Ethyl 1-(4-cyanopyrid-2-yl)piperidine-4-carboxylateC₁₄H₁₇N₃O₂Incorporates a pyridyl moiety, altering reactivity
Ethyl 1-(cyanomethyl)piperidine-3-carboxylateC₉H₁₅N₂O₂Variation in the position of the carboxylic group

The uniqueness of ethyl 1-(cyanomethyl)piperidine-4-carboxylate lies in its specific arrangement of functional groups, which influences its reactivity and potential biological activity compared to these similar compounds .

XLogP3

0.8

Dates

Last modified: 08-15-2023

Explore Compound Types